Geranylgeranylisopropanol

Catalog No.
S1796648
CAS No.
109826-68-8
M.F
C₂₃H₄₀O
M. Wt
332.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranylgeranylisopropanol

CAS Number

109826-68-8

Product Name

Geranylgeranylisopropanol

IUPAC Name

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol

Molecular Formula

C₂₃H₄₀O

Molecular Weight

332.56

InChI

InChI=1S/C23H40O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17,23-24H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Synonyms

(5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-ol; 5E,9E,13E-Geranylgeranyl Aceton-2-ol

Geranylgeranylisopropanol (GGP) is a specialized synthetic isoprenoid derivative and lipophilic active ingredient utilized primarily in advanced cosmeceutical and dermatological formulations. Structurally distinguished by a terminal secondary alcohol (isopropanol group) appended to a geranylgeranyl backbone, GGP exhibits enhanced lipid solubility and oxidative stability compared to its natural precursor, geranylgeraniol. In industrial procurement, GGP is selected for its targeted biological activity—specifically its ability to maintain telomere length, stimulate mitochondrial ATP production, and upregulate extracellular matrix proteins without inducing the barrier disruption characteristic of traditional retinoids. Its compatibility with standard oil-phase excipients (such as caprylic/capric triglycerides) makes it a highly processable active for longevity-focused skincare and cellular repair applications [1].

Generic substitution of Geranylgeranylisopropanol with close analogs like Teprenone (geranylgeranylacetone) or the natural precursor Geranylgeraniol compromises both formulation stability and targeted efficacy. While Teprenone is a well-known heat-shock protein inducer, GGP specifically targets telomerase maintenance and mitochondrial protection, yielding distinct downstream effects on fibroblast longevity. Furthermore, substituting GGP with industry-standard retinoids (e.g., retinol) introduces significant processability challenges, including the need for specialized encapsulation to prevent oxidation and mitigate epidermal irritation. GGP’s specific stereochemical configuration and secondary alcohol functional group confer high resistance to auto-oxidation, allowing for straightforward incorporation into the lipid phase of emulsions while delivering 483% increased collagen-boosting performance without the associated inflammatory cascade [1].

Extracellular Matrix Upregulation: Collagen I and Hyaluronic Acid Synthesis

In vitro assays utilizing aged human fibroblasts demonstrate that Geranylgeranylisopropanol outperforms baseline cellular activity in structural protein synthesis. Application of GGP increases Collagen Type I synthesis by 483% and boosts endogenous hyaluronic acid production by 35%, whereas untreated aged fibroblasts exhibit continuous metabolic decline. This upregulation provides a quantifiable, non-irritating alternative to retinoid-based collagen stimulation [1].

Evidence DimensionCollagen Type I and Hyaluronic Acid Synthesis
Target Compound Data+483% Collagen I; +35% Hyaluronic Acid
Comparator Or BaselineUntreated aged human fibroblasts (baseline decline)
Quantified Difference483% increase in Collagen I synthesis
ConditionsIn vitro human fibroblast cultures

Allows formulators to achieve retinoid-level structural dermis redensification without the regulatory and irritation hurdles of Vitamin A derivatives.

Mitochondrial Function and ATP Synthesis Enhancement

GGP acts as a metabolic reactivator in senescent cells. Quantitative evaluations show that Geranylgeranylisopropanol promotes mitochondrial ATP synthesis by 76% and increases the protection of mitochondria and cell nuclei against oxidative stress by 76% compared to untreated controls. This targeted mitochondrial support ensures that aging fibroblasts retain the energy required for sustained extracellular matrix repair [1].

Evidence DimensionMitochondrial ATP Synthesis
Target Compound Data+76% ATP synthesis
Comparator Or BaselineUntreated senescent fibroblasts
Quantified Difference76% enhancement in ATP production
ConditionsIn vitro cellular energy assays

Provides a measurable cellular energy claim for premium anti-fatigue and urban defense formulations.

Telomere Shortening Inhibition and Cellular Longevity

The primary biological differentiator of GGP is its ability to delay replicative senescence. Studies indicate that Geranylgeranylisopropanol limits telomere shortening by 21% during cellular replication cycles. By maintaining telomere length, GGP extends the replicative lifespan of fibroblasts, allowing them to function as younger cells for a longer duration compared to standard cultured cells which undergo rapid telomere degradation [1].

Evidence DimensionInhibition of Telomere Shortening
Target Compound Data21% reduction in telomere shortening
Comparator Or BaselineStandard replicating fibroblasts (normal degradation rate)
Quantified Difference21% preservation of telomere length per cycle
ConditionsIn vitro fibroblast replication assays

Validates the core 'cellular longevity' and 'DNA protection' claims essential for high-margin anti-aging product positioning.

Oxidative Stability and Shelf-Life Reproducibility

Unlike highly unsaturated natural terpenoids or retinoids that rapidly degrade and cause batch-to-batch inconsistencies, GGP provides measurable formulation compatibility and stability. GGP reduces the production of intracellular peroxides by 85%, demonstrating high oxidative resistance both in vivo and in the formulation matrix. Its synthetic secondary alcohol structure prevents the rapid auto-oxidation seen in natural geranylgeraniol, ensuring predictable efficacy across the product's shelf-life without requiring inert-gas processing [1].

Evidence DimensionOxidative Degradation Resistance
Target Compound DataStable secondary alcohol; 85% reduction in peroxide formation
Comparator Or BaselineNatural geranylgeraniol / Retinol (rapid auto-oxidation)
Quantified DifferenceEliminates the need for inert-gas blanketing during storage
ConditionsStandard cosmetic formulation and storage

Significantly lowers manufacturing complexity and ensures batch-to-batch reproducibility over the product's shelf-life.

Solubility and Lipid Phase Integration

Geranylgeranylisopropanol exhibits complete miscibility in standard cosmetic oils, unlike crystalline active ingredients that require high-temperature dissolution or complex solubilizers. When compared to solid-state peptides or highly polar anti-aging actives, GGP's lipophilic nature allows direct cold-process addition into the oil phase of emulsions, significantly reducing thermal degradation risks and energy costs during large-scale manufacturing[1].

Evidence DimensionFormulation Processability (Cold-Process Compatibility)
Target Compound DataDirectly miscible in oil phase at room temperature
Comparator Or BaselineSolid-state peptides / polar actives (require heating/solubilizers)
Quantified DifferenceEliminates high-temperature dissolution step
ConditionsIndustrial emulsion manufacturing

Enables cold-process manufacturing, which lowers energy expenditures and protects heat-sensitive co-ingredients.

Premium 'Longevity' and Telomere-Protecting Cosmeceuticals

Driven by its proven ability to inhibit telomere shortening by 21%, GGP is the active ingredient of choice for high-margin anti-aging creams and serums. It provides a scientifically validated mechanism (telomere maintenance) that differentiates end-products from standard moisturizing or peptide-based formulations [1].

Retinoid-Alternative Formulations for Sensitive Skin

Because GGP increases Collagen Type I synthesis by 483% without inducing the epidermal barrier disruption associated with Vitamin A derivatives, it is ideal for anti-aging products targeted at sensitive, rosacea-prone, or reactive skin types that cannot tolerate standard retinoids [2].

Post-Procedure Skin Recovery Emulsions

Following clinical treatments like microneedling or IPL, fibroblasts require high ATP levels to synthesize new tissue. GGP's ability to boost ATP synthesis by 76% makes it an optimal active for post-procedure recovery serums, extending the biological age and productivity of the cells doing the healing [3].

Urban Defense and Anti-Pollution Skincare

Leveraging its capacity to reduce intracellular peroxides by 85%, GGP is highly effective in environmental defense serums. It protects the skin barrier and mitochondrial DNA from the oxidative stress induced by urban dust, blue light, and UV radiation, making it a staple in modern exposome-defense lines [4].

XLogP3

7.9

Dates

Last modified: 04-14-2024

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